Cas no 209052-80-2 (Methyl 4-(p-Chlorophenoxy)butyrate)

Methyl 4-(p-Chlorophenoxy)butyrate structure
209052-80-2 structure
Product Name:Methyl 4-(p-Chlorophenoxy)butyrate
CAS No:209052-80-2
MF:C11H13ClO3
MW:228.672122716904
MDL:MFCD00037109
CID:242079
PubChem ID:547990
Update Time:2025-04-19

Methyl 4-(p-Chlorophenoxy)butyrate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-(4-chlorophenoxy)-, methyl ester
    • methyl 4-(4-chlorophenoxy)butanoate
    • METHYL 4-(P-CHLOROPHENOXY)BUTYRATE ---CLEAR LIQUID---
    • FR-1114
    • Methyl 4-(4-chlorophenoxy)butyrate
    • Methyl 4-(p-chlorophenoxy)butyrate
    • FT-0628589
    • SCHEMBL15707774
    • AKOS005363353
    • MFCD00037109
    • DTXSID70338266
    • 209052-80-2
    • Methyl 4-(4-chlorophenoxy)butanoate #
    • Methyl 4-(p-Chlorophenoxy)butyrate
    • MDL: MFCD00037109
    • Inchi: 1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
    • InChI Key: NKQYQRFVXNXTBS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCCCC(=O)OC

Computed Properties

  • Exact Mass: 228.05500
  • Monoisotopic Mass: 228.055322
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.173
  • Boiling Point: 325.5°C at 760 mmHg
  • Flash Point: 132.8°C
  • Refractive Index: 1.508
  • PSA: 35.53000
  • LogP: 2.67200

Methyl 4-(p-Chlorophenoxy)butyrate Pricemore >>

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